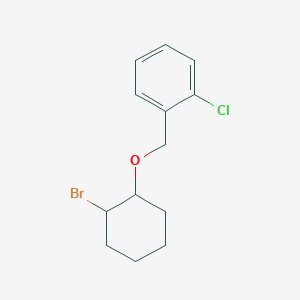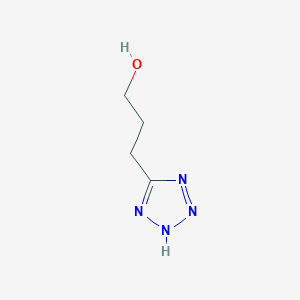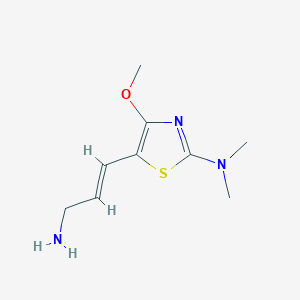
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an aminopropenyl group, a methoxy group, and a dimethylamino group attached to the thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the aminopropenyl group can be achieved through a condensation reaction with an appropriate aldehyde or ketone, followed by reduction. The methoxy group is usually introduced via methylation of a hydroxyl precursor, and the dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the aminopropenyl group or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Preliminary research indicates potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It may be used in the development of new materials, dyes, or agrochemicals.
作用机制
The mechanism of action of 5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminopropenyl group and the thiazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity. The methoxy and dimethylamino groups can modulate the compound’s electronic properties, affecting its reactivity and stability.
相似化合物的比较
Similar Compounds
5-(3-Aminoprop-1-en-1-yl)-2-nitrophenol: Similar structure but with a nitro group instead of a methoxy group.
2-(3-Aminoprop-1-en-1-yl)-5-bromophenol: Similar structure but with a bromine atom instead of a methoxy group.
4-(3-Aminoprop-1-en-1-yl)-2-aminoimidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine is unique due to its combination of functional groups and the thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the methoxy group and the dimethylamino group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C9H15N3OS |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
5-[(E)-3-aminoprop-1-enyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3OS/c1-12(2)9-11-8(13-3)7(14-9)5-4-6-10/h4-5H,6,10H2,1-3H3/b5-4+ |
InChI 键 |
ZCWDZZLMLMPZBX-SNAWJCMRSA-N |
手性 SMILES |
CN(C)C1=NC(=C(S1)/C=C/CN)OC |
规范 SMILES |
CN(C)C1=NC(=C(S1)C=CCN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
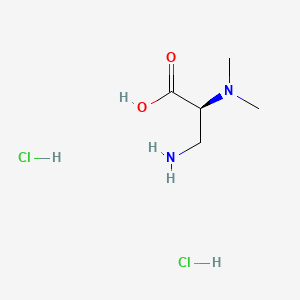

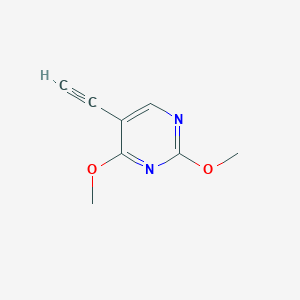
![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)

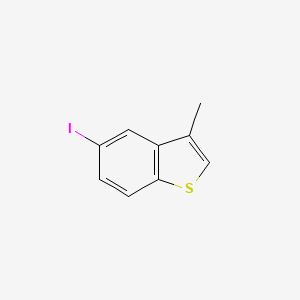
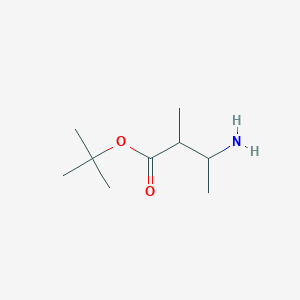
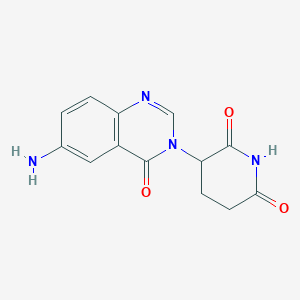
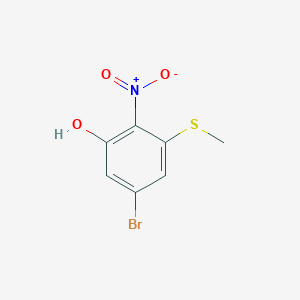
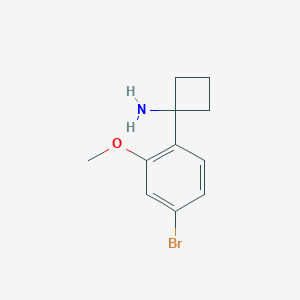
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
